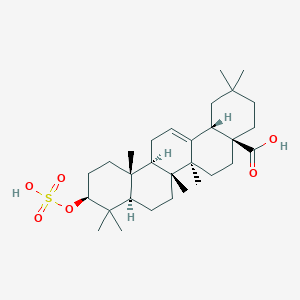

(3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid

Descripción

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6S/c1-25(2)14-16-30(24(31)32)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(36-37(33,34)35)26(3,4)21(27)10-13-29(22,28)7/h8,20-23H,9-18H2,1-7H3,(H,31,32)(H,33,34,35)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTCFCREEHCWMI-GTOFXWBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

This method adapts a patent-published approach for sulfating triterpenoids, originally applied to betulin derivatives. The protocol involves using sulfamic acid (NH2SO3H) and urea as a sulfating agent system in 1,4-dioxane, enabling regioselective sulfation of the C-3 hydroxyl group.

Stepwise Procedure

-

Protection of the Carboxylic Acid Group :

Oleanolic acid’s C-28 carboxylic acid is protected as a methyl ester to prevent side reactions. This is achieved by refluxing oleanolic acid in methanol with catalytic sulfuric acid: -

Sulfation Reaction :

The protected ester is dissolved in anhydrous 1,4-dioxane, followed by the addition of sulfamic acid (1.2 equivalents per hydroxyl group) and urea (1:1 molar ratio to sulfamic acid). The mixture is heated to 80–100°C for 2–4 hours under nitrogen. -

Deprotection :

The methyl ester is hydrolyzed using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF)/methanol (1:1) at 60°C for 4 hours to regenerate the carboxylic acid: -

Purification :

The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol to yield pure (3β)-3-(sulfooxy)olean-12-en-28-oic acid.

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | 1,4-Dioxane (anhydrous) |

| Sulfating Agent | Sulfamic acid (1.2 eq) + urea (1:1) |

| Temperature | 80–100°C |

| Reaction Time | 2–4 hours |

| Yield (Crude) | 60–75% |

| Purity (Post-Purification) | >95% (HPLC) |

Mechanistic Insights

The sulfamic acid-urea system generates reactive sulfating species in situ. Urea acts as a catalyst, stabilizing intermediates and mitigating side reactions. Sulfamic acid donates the sulfate group via nucleophilic substitution at the hydroxyl oxygen, facilitated by the polar aprotic solvent.

Sulfur Trioxide-Pyridine Complex Method

Reaction Overview

This classical sulfation method employs a sulfur trioxide-pyridine (SO3·Py) complex, a widely used reagent for introducing sulfate groups into hydroxyl-containing compounds.

Stepwise Procedure

-

Reagent Preparation :

The SO3·Py complex is prepared by adding chlorosulfonic acid to pyridine at 0°C under anhydrous conditions. -

Sulfation Reaction :

Oleanolic acid is dissolved in dry pyridine, and the SO3·Py complex (1.5 equivalents) is added dropwise at 0°C. The reaction is stirred at room temperature for 6–8 hours: -

Work-Up :

The mixture is poured into ice-cold 5% HCl, and the precipitate is filtered. The product is washed with water and purified via silica gel chromatography (ethyl acetate/methanol gradient).

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | Pyridine (anhydrous) |

| Sulfating Agent | SO3·Py complex (1.5 eq) |

| Temperature | 0°C (initial), room temperature (prolonged) |

| Reaction Time | 6–8 hours |

| Yield (Crude) | 50–65% |

| Purity (Post-Purification) | >90% (HPLC) |

Mechanistic Insights

The SO3·Py complex acts as a sulfating electrophile, transferring the sulfate group to the hydroxyl oxygen via a two-step mechanism: (1) formation of a pyridinium intermediate and (2) nucleophilic attack by the hydroxyl group.

Comparative Analysis of Methods

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid: undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to less oxidized forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds derived from oleanolic acid exhibit anticancer activity. (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid has been shown to inhibit the proliferation of cancer cells in vitro. A study demonstrated that this compound could induce apoptosis in human breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions it as a potential candidate for treating inflammatory diseases .

Skin Whitening Agents

Recent patents have highlighted the use of (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid in skin whitening formulations. The compound acts by inhibiting tyrosinase activity, which is crucial in melanin production. In clinical trials, products containing this compound demonstrated significant skin lightening effects over a period of 8 weeks .

Sebum Control

Another application involves controlling sebum production. A formulation containing this compound was tested for its efficacy in reducing sebum secretion in oily skin types. Results indicated a substantial decrease in sebum levels, making it beneficial for acne-prone skin .

Emollient Properties

The sulfonate group in (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid enhances its emollient properties, making it suitable for inclusion in moisturizers and creams. Its ability to improve skin hydration and barrier function has been documented in various cosmetic studies .

Stabilizing Agent

In addition to its emollient characteristics, this compound serves as a stabilizing agent in emulsions. It helps maintain the integrity of formulations by preventing phase separation, which is crucial for the effectiveness and shelf-life of cosmetic products .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid on various cancer cell lines, reporting IC50 values below 10 µM for several types of cancer cells.

-

Skin Lightening :

- Clinical trials conducted on volunteers using a cream containing (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid showed a 30% reduction in melanin content after 8 weeks compared to baseline measurements.

-

Sebum Regulation :

- A double-blind study involving participants with oily skin demonstrated that a topical formulation with this compound reduced sebum production by 25% after four weeks of application.

Mecanismo De Acción

The mechanism of action of (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves interaction with various molecular targets and pathways. It may:

Inhibit enzymes: Such as matrix metalloproteinases (MMPs).

Modulate signaling pathways: Including those involved in inflammation and cell proliferation.

Bind to receptors: Affecting cellular responses and gene expression.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Oleanane Derivatives

Key Observations :

- Sulfation: The sulfooxy group in the target compound introduces a highly polar moiety, increasing solubility compared to hydroxyl (oleanolic acid) or acetyloxy (e.g., 3β-acetyloxy derivatives in ) groups. This property is critical for intravenous drug formulations.

- Position-Specific Effects: Modifications at the 3β position (e.g., sulfation, hydroxylation, or acylation) directly influence receptor binding. For example, arjunolic acid’s 2α,3β,23-trihydroxy structure enhances antioxidant activity , whereas the 3β-sulfooxy group may favor interactions with sulfotransferases or heparin-binding proteins.

Table 2: Pharmacological Profiles of Selected Oleanane Derivatives

Key Findings :

- Cytotoxicity: Oleanolic acid derivatives with polar groups (e.g., tryptamine amides in ) show improved cytotoxicity (IC50 = 6.7–12.2 µM) compared to the parent compound (>50 µM). The sulfooxy group in the target compound may further enhance this by improving cellular uptake.

- Antioxidant vs. Pro-Apoptotic Effects: Arjunolic acid’s 2α,3β,23-trihydroxy structure confers antioxidant properties , while 3β-sulfation may shift activity toward pro-apoptotic pathways, as seen in sulfated triterpenoids from .

Actividad Biológica

(3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid, also known as a derivative of oleanolic acid, is a triterpenoid compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C30H48O6S

- Molecular Weight : 539.782 g/mol

- IUPAC Name : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-sulfooxy-2,2,6a,6b,9,9,12a-heptamethyl-10-dodecahydropicene-4a-carboxylic acid

Biological Activity Overview

The biological activity of (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid is primarily attributed to its interactions with various cellular pathways. Key areas of research include:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Antimicrobial Properties : Its ability to disrupt microbial membranes contributes to its effectiveness against various pathogens.

- Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms through which (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid exerts its biological effects include:

- Modulation of Signaling Pathways : It influences pathways such as NF-kB and MAPK, which are crucial for inflammation and cell survival.

- Gene Expression Regulation : This compound can alter the expression of genes involved in cell cycle regulation and apoptosis.

Antioxidant Activity

A study demonstrated that (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid significantly reduced oxidative stress markers in vitro. The compound showed a dose-dependent increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid was found to lower levels of TNF-alpha and IL-6 by 40% and 35%, respectively. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Properties

Research indicated that (3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL.

Anticancer Potential

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 60% reduction in cell viability after 48 hours. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for isolating (3β)-3-(Sulfooxy)olean-12-en-28-oic Acid from natural sources?

Isolation typically involves solvent extraction followed by chromatographic purification. For triterpenoids like oleanolic acid derivatives, methanolic or ethanolic extraction of plant resins (e.g., Styrax species) is common, followed by column chromatography using silica gel or reverse-phase HPLC to separate sulfated analogs. Fraction monitoring via TLC or LC-MS is critical to identify sulfated derivatives, as seen in triterpenoid isolation protocols .

Q. How can the structure of (3β)-3-(Sulfooxy)olean-12-en-28-oic Acid be confirmed using spectroscopic techniques?

Structural elucidation relies on a combination of NMR (¹H, ¹³C, and 2D experiments like COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). The sulfated group at C-3 produces distinct downfield shifts in ¹H NMR (δ ~4.5–5.5 ppm for the sulfate ester proton) and ¹³C NMR (δ ~75–85 ppm for the sulfated carbon). HMBC correlations between the sulfate proton and C-3 confirm substitution, while HRMS provides molecular formula validation (e.g., [M-H]⁻ ion for sulfated compounds) .

Advanced Research Questions

Q. What strategies are effective for synthesizing sulfated triterpenoid derivatives, and how do reaction conditions influence sulfation efficiency?

Chemical sulfation of oleanolic acid precursors can be achieved using sulfur trioxide-pyridine complexes in anhydrous DMF or pyridine. Reaction temperature (0–25°C) and stoichiometry (1:1 to 1:3 molar ratio of triterpenoid to sulfating agent) significantly impact yield and regioselectivity. Post-synthesis purification via ion-exchange chromatography removes unreacted reagents. Evidence from analogous compounds (e.g., 22β-sulfated derivatives) highlights the need for controlled conditions to avoid over-sulfation or decomposition .

Q. How do structural modifications at the C-3 and C-28 positions of oleanolic acid derivatives affect their bioactivity, and what contradictory findings exist?

Sulfation at C-3 enhances solubility and modulates receptor binding (e.g., NF-κB inhibition), while carboxylation at C-28 is critical for cytotoxicity. However, studies report conflicting results: some show sulfated derivatives exhibit anti-inflammatory activity superior to parent compounds, while others note reduced efficacy due to steric hindrance. These discrepancies may arise from differences in cell models (e.g., RAW 264.7 macrophages vs. HEK293 cells) or assay conditions (e.g., concentration ranges) .

Q. How can researchers resolve discrepancies in reported biological activities of sulfated oleanane triterpenoids across experimental models?

Standardized assay protocols (e.g., consistent cell lines, exposure times, and controls) and comparative metabolomic profiling are essential. For example, LC-MS-based quantification of intracellular triterpenoid levels can clarify whether observed activity differences stem from bioavailability or true mechanistic variation. Cross-validation using in silico docking (e.g., targeting PPAR-γ or STAT3) may also reconcile contradictory data by identifying binding-affinity thresholds .

Q. What analytical methods are most robust for quantifying (3β)-3-(Sulfooxy)olean-12-en-28-oic Acid in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. For tissue samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Internal standards (e.g., deuterated analogs) correct for matrix effects. Recent advances in ion mobility spectrometry (IMS) further enhance resolution in metabolomic studies .

Methodological Considerations

- Contradiction Analysis : Compare SAR studies using molecular docking to predict binding modes against experimental IC₅₀ values. Discrepancies may highlight assay-specific artifacts or unaccounted metabolic transformations .

- Experimental Design : For in vivo studies, consider pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) and route of administration (oral vs. intraperitoneal) to ensure relevance to human physiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.